molecular formula C8H12N2O2S B1451589 Ethyl 2-(dimethylamino)thiazole-4-carboxylate CAS No. 630423-58-4

Ethyl 2-(dimethylamino)thiazole-4-carboxylate

Cat. No.: B1451589
CAS No.: 630423-58-4
M. Wt: 200.26 g/mol
InChI Key: SIKJQUOJVGLXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several synthetic pathways exist for preparing thiazoles. While I don’t have specific details on the synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate , it’s essential to explore literature documents for precise synthetic methods. Researchers have developed various routes to access thiazoles, considering their medicinal potential. These synthetic paths are of interest to medicinal chemists aiming to create combinatorial libraries and explore the biological activities of thiazole-containing compounds .

Scientific Research Applications

Synthesis and Transformation

Ethyl 2-(dimethylamino)thiazole-4-carboxylate has been utilized in various synthetic transformations. For instance, it has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009). Additionally, it has been used in the synthesis of functionalized thiazoles and pyrimidine-4(3H)-thiones, demonstrating its versatility in organic synthesis (Yavari et al., 2017).

Structural Studies

The compound has been the subject of structural studies, where its molecular configuration and hydrogen bonding patterns have been analyzed. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, was determined, shedding light on the molecular interactions within this class of compounds (Lynch & Mcclenaghan, 2004).

Antitumor Activity

Significantly, this compound analogs have been synthesized and tested for their antitumor activity. Some of these analogs showed potential anticancer activity against various human tumor cell lines (El-Subbagh et al., 1999). This indicates the potential of this compound derivatives in the development of new anticancer agents.

Interaction with Biological Molecules

There has been research into the interaction of derivatives of this compound with biological molecules. For instance, the interaction of a specific derivative with human serum albumin was investigated, revealing insights into the binding process and potential denaturing effects on proteins (Moghadam et al., 2017).

Diverse Chemical Synthesis

The compound also plays a role in the synthesis of various other chemical structures, demonstrating its utility in creating a wide range of potentially biologically active compounds. This includes the synthesis of thiazole-containing amino acid derivatives with antioxidative and antiviral activities (Stankova et al., 2009).

Mechanism of Action

Target of Action

Ethyl 2-(dimethylamino)thiazole-4-carboxylate is a derivative of 2-aminothiazoles, which are known to have diverse biological activities . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding can inhibit the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of the bacterial cell wall . This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent .

Biochemical Pathways

The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This can lead to the weakening of the cell wall and ultimately the death of the bacteria .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of UDP-N-acetylmuramate/L-alanine ligase, which disrupts the synthesis of peptidoglycan . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially causing the bacteria to die . This makes the compound a potential candidate for antimicrobial therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with its target enzyme .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(dimethylamino)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The interaction between this compound and this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other biomolecules, such as proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of certain bacterial cells by disrupting their cell wall synthesis . Additionally, this compound may impact eukaryotic cells by altering gene expression patterns and affecting metabolic pathways, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active site of enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and preventing the synthesis of essential cellular components . Additionally, this compound may interact with other proteins involved in cellular signaling, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound may also influence its overall biological activity and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects. Understanding the factors that govern its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJQUOJVGLXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate described in the research?

A1: The research presents a novel method for synthesizing ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate using a four-component reaction. [] This method utilizes readily available starting materials: acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium thiocyanate. [] The significance lies in the potential for this method to be more efficient and cost-effective compared to previous synthetic routes.

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